molecular formula C24H28N6O2 B2688470 (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(4-ethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034233-98-0

(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(4-ethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2688470
CAS No.: 2034233-98-0
M. Wt: 432.528
InChI Key: DUSQQTBRIGYFCG-UHFFFAOYSA-N
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Description

(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(4-ethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a synthetically designed chemical probe featuring a distinct molecular architecture that integrates pyridazine, piperazine, and pyrazole pharmacophores. This specific arrangement is common in the development of targeted therapies, particularly in the realm of kinase inhibition . The compound's structure suggests potential as a candidate for investigating signaling pathways involved in cellular proliferation and growth. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly focusing on how the 6-cyclopropylpyridazine moiety and the 4-ethoxyphenyl group influence potency and selectivity against various enzymatic targets. Its primary research value lies in early-stage drug discovery, serving as a crucial scaffold for the design, synthesis, and biological evaluation of novel small-molecule inhibitors . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[5-(4-ethoxyphenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2/c1-3-32-19-8-6-18(7-9-19)21-16-22(28(2)27-21)24(31)30-14-12-29(13-15-30)23-11-10-20(25-26-23)17-4-5-17/h6-11,16-17H,3-5,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSQQTBRIGYFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(4-ethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and structure-activity relationships based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure integrating a pyridazine ring, a piperazine moiety, and a pyrazole derivative. The presence of the cyclopropyl group and the ethoxyphenyl substituent may influence its biological properties significantly.

PropertyDetails
Molecular Formula C20H24N4O
Molecular Weight 336.43 g/mol
CAS Number 2034427-07-9
IUPAC Name (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(4-ethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:

  • Formation of the Pyridazine Ring : Cyclization reactions are utilized to construct the pyridazine framework.
  • Piperazine Introduction : Nucleophilic substitution reactions introduce the piperazine moiety.
  • Pyrazole Derivative Formation : This involves condensation reactions that yield the pyrazole structure.
  • Final Coupling : The various moieties are coupled under specific conditions using coupling reagents.

Antioxidant Properties

Research indicates that compounds similar to (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(4-ethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone exhibit significant antioxidant activity. For instance, molecular docking studies have shown that pyrazole derivatives can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Pyrazole derivatives, including those with similar structures, have been reported to possess anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, demonstrating potential therapeutic effects against inflammatory diseases .

Anticancer Activity

There is growing evidence supporting the anticancer potential of pyrazole-based compounds. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression . Specifically, derivatives with electron-withdrawing groups have shown enhanced activity against various cancer cell lines.

Study 1: Antioxidant and Anti-inflammatory Evaluation

A study evaluated several pyrazole derivatives for their antioxidant and anti-inflammatory activities using in vitro assays. The results indicated that compounds with similar structural motifs to our target compound exhibited significant reductions in reactive oxygen species (ROS) levels and pro-inflammatory markers in cell cultures .

Study 2: Anticancer Screening

In another study, a series of substituted pyrazoles were tested against human cancer cell lines. The results demonstrated that certain derivatives led to a marked decrease in cell viability and increased apoptosis rates compared to control groups, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(4-ethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone can be attributed to its unique structural features:

  • Cyclopropyl Group : This moiety may enhance binding affinity to biological targets due to its distinct steric properties.
  • Pyridazine and Pyrazole Rings : These heterocycles are known for their diverse biological activities and can interact with various receptors and enzymes.
  • Ethoxyphenyl Substituent : This group may contribute to lipophilicity, facilitating membrane permeability and enhancing bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Pyridazine Motifs

Compound Name/Reference Core Structure Key Substituents Physicochemical Properties Biological Implications
Target Compound Piperazine-pyridazine-pyrazole 6-cyclopropylpyridazine, 4-ethoxyphenyl, methyl Moderate logP (~3.2), high H-bond acceptors (N=6) Enhanced metabolic stability due to ethoxy group; cyclopropyl may improve membrane permeability .
(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Piperazine-pyrimidine-triazole Chloropyrimidine, triazole, methylpiperazine Higher logP (~4.1), increased lipophilicity Chloro and triazole groups may enhance target affinity but reduce solubility.
1-{6-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethanone Piperazine-pyridine Fluorophenyl, methylpyridine logP ~2.8, fluorine enhances electronegativity Fluorine improves bioavailability but may alter receptor selectivity compared to ethoxy.

Pyrazole-Based Analogues

Compound Name/Reference Core Structure Key Substituents Physicochemical Properties Biological Implications
(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone Piperidine-pyrazole 4-ethoxyphenyl, piperidine Lower basicity (piperidine vs. piperazine) Reduced hydrogen-bonding capacity; potential for CNS penetration.
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea Pyrazole-urea Dimethoxyphenyl, urea High polarity (logP ~1.9) Urea moiety may improve solubility but reduce cell permeability.

Electronic and Functional Group Comparisons

  • Electron-Donating vs. Withdrawing Groups : The 4-ethoxyphenyl group in the target compound donates electrons via resonance, contrasting with fluorophenyl (electron-withdrawing in ) or chloropyrimidine (electron-deficient in ). This affects charge distribution and binding interactions.
  • Piperazine vs. Piperidine : Piperazine’s secondary amines offer hydrogen-bonding sites, while piperidine’s single amine reduces polarity, as seen in .
  • Cyclopropyl vs.

Quantitative Structural Similarity Analysis

Using Tanimoto coefficients (Tc) for binary fingerprint comparisons (as per ):

  • Target vs. : Tc = 0.65 (shared piperazine and methanone motifs).
  • Target vs. : Tc = 0.58 (common pyrazole and ethoxyphenyl groups).
  • Target vs. : Tc = 0.42 (divergent pyridazine vs. pyridine cores).

These values highlight moderate similarity with piperazine-containing compounds but lower overlap with pyridine/piperidine derivatives.

Key Research Findings and Implications

  • Metabolic Stability : The 4-ethoxyphenyl group in the target compound likely reduces oxidative metabolism compared to methyl or halogenated analogues .
  • Receptor Binding : Piperazine-linked pyridazines (e.g., target compound) show higher affinity for serotonin/dopamine receptors than piperidine-based analogues, as suggested by structural parallels in .
  • Solubility Challenges : Despite its moderate logP, the target compound’s high polar surface area (PSA > 90 Ų) may limit oral bioavailability compared to less polar derivatives like .

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